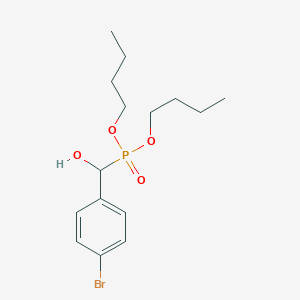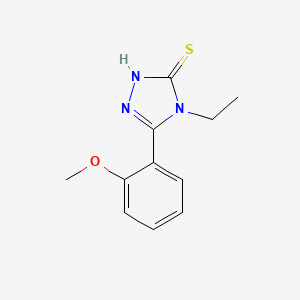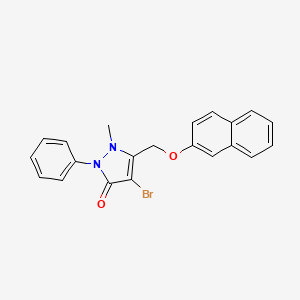
4-Bromo-2-methyl-3-(2-naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-methyl-3-(2-naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one, also known as 4-BMP, is a synthetic compound with a wide range of scientific and industrial applications. It is a powerful organic molecule that can be used to synthesize other compounds, as well as to study the effects of various biochemical and physiological processes. 4-BMP is a versatile compound that has been used for a variety of research purposes, including drug synthesis and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Pyrazolin-5-one derivatives have been synthesized through various chemical reactions, providing a versatile toolkit for the development of new compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of pyrazolone derivatives through diazo-coupling reactions and Knoevenagel condensation demonstrates the chemical reactivity and utility of these compounds in constructing complex molecules with potential pharmacological activities (Gaffer et al., 2017).
Biological Activities
- Several studies have focused on the antimicrobial and antiproliferative activities of pyrazolone derivatives, highlighting their potential as therapeutic agents. For instance, a study on thiazolyl–pyrazolone compounds evaluated their antioxidant activities, indicating the potential of pyrazolone derivatives in developing antioxidant therapies (Mansour et al., 2020).
- The antimicrobial properties of N-phenylpyrazole derivatives have been investigated, showing significant inhibitory effects against pathogenic yeast and moulds, suggesting their utility in developing new antifungal agents (Farag et al., 2008).
Materials Science
- Pyrazolone derivatives have been studied for their applications in materials science, such as the development of fluorescent chemosensors for metal ions. These compounds offer promising prospects for designing sensitive and selective sensors for environmental and biological monitoring (Asiri et al., 2018).
Propiedades
IUPAC Name |
4-bromo-1-methyl-5-(naphthalen-2-yloxymethyl)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-23-19(20(22)21(25)24(23)17-9-3-2-4-10-17)14-26-18-12-11-15-7-5-6-8-16(15)13-18/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCBKMGQQNZHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-3-(2-naphthyloxymethyl)-1-phenyl-3-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2879885.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2879887.png)
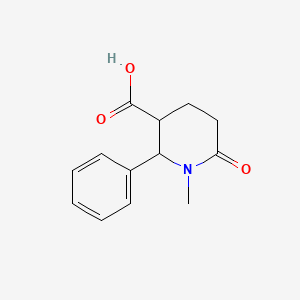
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2879890.png)

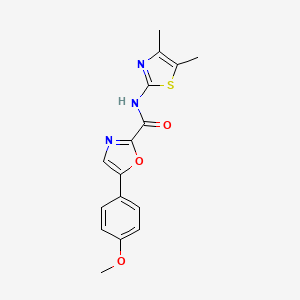
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2879897.png)
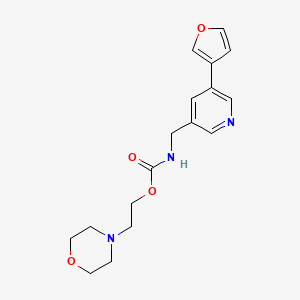
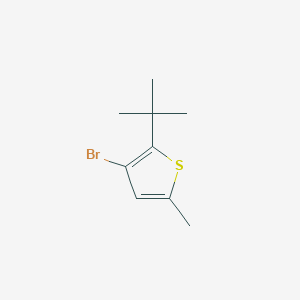

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879905.png)
